5-Bromoquinazolin-4-amine
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Overview
Description
5-Bromoquinazolin-4-amine is a chemical compound with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 4th position of the quinazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazolin-4-amine typically involves the bromination of quinazolin-4-amine. One common method includes the reaction of quinazolin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Scientific Research Applications
5-Bromoquinazolin-4-amine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: It is utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromoquinazolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
4-Aminoquinazoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloroquinazolin-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Fluoroquinazolin-4-amine: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness: 5-Bromoquinazolin-4-amine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
5-bromoquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJYEOHNMHOAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718770 |
Source
|
Record name | 5-Bromoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201784-87-3 |
Source
|
Record name | 5-Bromo-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201784-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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